molecular formula C12H14N2O4 B5553690 5-Pyrimidinecarboxylicacid,4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,ethylester(9CI)

5-Pyrimidinecarboxylicacid,4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,ethylester(9CI)

Cat. No.: B5553690
M. Wt: 250.25 g/mol
InChI Key: KKTDAYOTVMBJGR-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylicacid, 4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester (9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, a furan ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylicacid, 4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

5-Pyrimidinecarboxylicacid, 4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with nucleic acid synthesis. The furan ring can participate in π-π interactions, enhancing binding affinity to target proteins. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Pyrimidinecarboxylicacid, 4-ethyl-2-(3-furanyl)
  • 5-Pyrimidinecarboxylicacid, 4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1,1-dimethylethyl ester
  • 5-Pyrimidinecarboxylicacid, 4-methyl-2-(tetrahydro-3-furanyl)

Uniqueness

The unique combination of the pyrimidine ring, furan ring, and ethyl ester group in 5-Pyrimidinecarboxylicacid, 4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester provides distinct chemical properties and biological activities that are not observed in its similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-(furan-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-18-11(15)9-7(2)13-12(16)14-10(9)8-4-5-17-6-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTDAYOTVMBJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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